2,3-Dihydro-1H-isoindol-4-ol
Overview
Description
2,3-Dihydro-1H-isoindol-4-ol is a heterocyclic compound with the molecular formula C8H9NO It is a derivative of isoindoline and features a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-isoindol-4-ol can be achieved through several methods. One common approach involves the reduction of isoindoline-1,3-dione using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-isoindol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form 2,3-dihydro-1H-isoindole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include 2,3-dihydro-1H-isoindole (reduction product), isoindoline-1,3-dione (oxidation product), and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2,3-Dihydro-1H-isoindol-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-isoindol-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: Lacks the hydroxyl group present in 2,3-Dihydro-1H-isoindol-4-ol.
Isoindoline-1,3-dione: Contains two carbonyl groups instead of a hydroxyl group.
2,3-Dihydro-1H-isoindole: Lacks the hydroxyl group and has a different reactivity profile.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical modifications and interactions, making the compound versatile for various applications .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQKHWUGHTSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922811 | |
Record name | 2,3-Dihydro-1H-isoindol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118924-03-1 | |
Record name | 2,3-Dihydro-1H-isoindol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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